Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone
Description
Historical Development and Discovery
The development of this compound emerged from the need for improved crosslinking reagents that could function effectively in aqueous biological systems. Early crosslinking studies in the 1970s utilized reagents with limited water solubility, which restricted their application in cellular and membrane protein research. The original bis[2-(succinimidooxycarbonyloxy)ethyl]sulfone was first synthesized and characterized, but its poor water solubility presented significant challenges for biological applications.
The breakthrough came with the recognition that sulfonation of the succinimidyl groups could dramatically improve water solubility while preserving the essential reactivity characteristics. Research conducted at the University of Wisconsin in the late 1970s demonstrated the effectiveness of this sulfonated variant in lymphocyte surface protein mapping studies. These pioneering experiments, published in The Journal of Immunology in 1980, established the compound's utility for studying protein-protein interactions on cell surfaces under physiological conditions.
The compound's development was further advanced through systematic optimization of reaction conditions and purification methods. Industrial production methods were subsequently developed to ensure high purity and consistent performance, with specialized storage and handling protocols established to maintain stability. The emergence of this compound marked a significant milestone in chemical biology, enabling researchers to conduct crosslinking experiments that were previously impossible due to solubility limitations.
Nomenclature and Structural Classification
This compound belongs to the chemical class of sulfones, characterized by the presence of a sulfonyl functional group bridging two organic moieties. The compound's systematic nomenclature reflects its complex structure, which consists of two sulphosuccinimidyl ester groups connected through ethylene glycol linkers to a central sulfone bridge.
The molecular formula of this compound is C₁₄H₁₆N₂O₁₈S₃, with a molecular weight of 596.48 daltons. This represents a significant increase from the non-sulfonated variant, which has the molecular formula C₁₄H₁₆N₂O₁₂S and a molecular weight of 436.35 daltons. The additional sulfonic acid groups contribute to the enhanced water solubility that distinguishes this compound from its predecessor.
| Property | Sulfonated Version | Non-sulfonated Version |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₁₈S₃ | C₁₄H₁₆N₂O₁₂S |
| Molecular Weight | 596.48 g/mol | 436.35 g/mol |
| Water Solubility | High | Limited |
| Melting Point | 189-190°C | 169-173°C |
| Storage Temperature | -20°C | -20°C |
The structural classification places this compound within the category of homobifunctional crosslinkers, meaning it possesses two identical reactive groups capable of forming covalent bonds with target molecules. The sulphosuccinimidyl ester groups serve as the reactive moieties, specifically targeting primary amine groups found in proteins and other biomolecules.
The compound's three-dimensional structure features a linear spacer arm of approximately 13.0 angstroms, providing sufficient spatial separation between crosslinked molecules while maintaining structural integrity. This spacer length is considered optimal for many protein interaction studies, as it allows for natural conformational flexibility while ensuring stable crosslink formation.
Key Industrial and Academic Applications
This compound has found extensive application across multiple research domains, with its primary utility centered on protein crosslinking and bioconjugation studies. In academic research, the compound has been instrumental in advancing our understanding of protein-protein interactions, particularly in membrane protein complexes and receptor-ligand systems.
One of the most significant applications involves the study of lymphocyte surface antigens, where the compound has been used to map topographic relationships between different membrane proteins. Research has demonstrated the presence of dimers and trimers of murine leukemia virus envelope glycoprotein antigens, as well as dimers of histocompatibility antigen chains on cell surfaces. These findings have contributed substantially to our understanding of immune system function and cell surface organization.
The compound's reversible nature, achieved through base-catalyzed cleavage at pH 11.6, provides a unique advantage in protein interaction studies. This reversibility allows researchers to temporarily stabilize protein complexes for analysis and then cleave the crosslinks to recover individual protein components for further characterization. The cleavage process typically requires incubation for 2 hours at 37°C under alkaline conditions.
| Application Area | Specific Uses | Key Advantages |
|---|---|---|
| Membrane Protein Studies | Surface antigen mapping, receptor clustering | Water solubility, cell membrane permeability |
| Protein Complex Analysis | Quaternary structure determination | Reversible crosslinking, mild reaction conditions |
| Bioconjugation | Antibody-drug conjugates, protein labeling | High specificity for primary amines |
| Enzyme Mechanism Studies | Active site proximity analysis | Base-cleavable linkage preservation |
Industrial applications of this compound include the development of diagnostic assays and therapeutic conjugates. The compound's ability to form stable yet reversible linkages makes it valuable for creating bioconjugates that can be activated under specific physiological conditions. Pharmaceutical companies have utilized this reagent in the development of antibody-drug conjugates, where controlled release of therapeutic agents is required.
The compound has also found application in enzyme stabilization studies, where crosslinking can preserve enzyme activity while providing insights into protein dynamics. Research has shown that lactose dehydrogenase retains approximately 60% of its activity after reversible crosslinking, demonstrating the gentle nature of this reagent.
Recent developments have expanded the compound's utility to include applications in proteomics and structural biology, where it serves as a tool for capturing transient protein interactions and stabilizing protein complexes for mass spectrometry analysis. The water solubility of the sulfonated version has made it particularly valuable for these applications, as it allows for crosslinking reactions to be performed under native conditions without the need for organic solvents that might denature proteins.
Properties
IUPAC Name |
1-[2-[2-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxycarbonyloxyethylsulfonyl]ethoxycarbonyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O18S3/c17-9-5-7(36(25,26)27)11(19)15(9)33-13(21)31-1-3-35(23,24)4-2-32-14(22)34-16-10(18)6-8(12(16)20)37(28,29)30/h7-8H,1-6H2,(H,25,26,27)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCWFCBEPFQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)OCCS(=O)(=O)CCOC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O18S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161011-72-9 | |
| Record name | Bis[2-(3-sulfo-N-succinimidyl-oxycarbonyloxy)ethyl] sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Sulfone Backbone Synthesis
The synthesis begins with bis(2-hydroxyethyl)sulfone (2,2'-sulfonyldiethanol), a precursor formed via base-catalyzed etherification of ethylene glycol derivatives. Key steps include:
Alkali-Mediated Etherification
Side Product Management
Sulphosuccinimide Ester Functionalization
The hydroxyl groups of bis(2-hydroxyethyl)sulfone are converted to sulphosuccinimide esters through a two-step activation and substitution process:
Carbonylimidazole Activation
Sulfo-NHS Substitution
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Reactants : Activated intermediate, sulfo-N-hydroxysuccinimide (sulfo-NHS).
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Molar Ratio : 1:2.2 (sulfone:sulfo-NHS).
-
Conditions :
Industrial-Scale Optimization
Solvent and Catalytic Systems
Critical Process Controls
-
Moisture Avoidance : Reactions conducted under nitrogen to prevent hydrolysis of NHS esters.
-
pH Management : Maintain pH 7–8 during substitution to minimize ester degradation.
Analytical Validation
Structural Confirmation
Purity Assessment
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HPLC : >95% purity using C18 column, acetonitrile/water gradient.
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Titrimetry : Active ester content quantified via glycine quenching.
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions: Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone primarily undergoes substitution reactions due to the presence of reactive succinimidooxycarbonyloxy groups . These reactions are facilitated by nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Solvents: Dimethyl sulfoxide (DMSO), water
Conditions: Mild temperatures (20-30°C), neutral to slightly basic pH
Major Products: The major products formed from these reactions are crosslinked proteins or peptides, which are used in various biochemical assays .
Scientific Research Applications
Chemistry: In chemistry, Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone is used as a crosslinking agent to study the structure and function of proteins and peptides .
Biology: In biological research, it is employed to investigate protein-protein interactions and to stabilize protein complexes .
Medicine: In medicine, this compound is used in the development of diagnostic assays and therapeutic agents .
Industry: Industrially, this compound is used in the production of bioconjugates and in the stabilization of enzymes for various applications .
Mechanism of Action
The mechanism of action of Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone involves the formation of covalent bonds between the succinimidooxycarbonyloxy groups and nucleophilic sites on proteins or peptides . This crosslinking stabilizes the protein structure and allows for the study of protein interactions and functions .
Comparison with Similar Compounds
Bis(2-hydroxyethyl)sulphone (Diethanolsulfone)
- Structure : Two hydroxyethyl groups attached to a sulfone core.
- Applications : Used as a solvent, polymer intermediate, or cross-linking agent in polyurethanes .
- Key Difference : Lacks NHS esters, making it unsuitable for amine-specific conjugation. Its hydrophility contrasts with BSOCOES’s lipophilicity .
GW273629 and GW274150
- Structure: Sulfone (GW273629) and sulfide (GW274150) derivatives of non-physiological amino acids.
- Properties: Competitive inhibitors of inducible nitric oxide synthase (iNOS); GW273629 exhibits higher selectivity for human iNOS.
- Applications: Investigated for inflammatory diseases due to iNOS inhibition .
- Key Difference : Unlike BSOCOES, these compounds lack cross-linking functionality and instead target enzyme active sites via arginine competition .
Bis(2-mercaptoethyl)sulfone
- Structure : Two thiol (-SH) groups attached to a sulfone core.
- Properties : Reacts via disulfide bond formation; redox-sensitive.
- Applications : Used in dynamic covalent chemistry and materials requiring reversible cross-linking .
- Key Difference : Thiol reactivity diverges from BSOCOES’s amine specificity. Its cleavage mechanism (reduction vs. base) also differs .
Sulfonated Aniline Derivatives (e.g., 4-β-Hydroxyethylsulfonyl Sulfate Aniline-2-Sulfonic Acid)
- Structure : Aromatic sulfones with sulfonic acid and sulfate ester groups.
- Properties : High water solubility due to sulfonate groups; used as intermediates in dyes and pharmaceuticals.
- Applications : Key in textile dye synthesis (e.g., reactive dyes) .
- Key Difference : Polar sulfonate groups enable aqueous applications, unlike BSOCOES. Reactivity focuses on electrophilic aromatic substitution rather than cross-linking .
Comparative Data Table
Research Findings and Mechanistic Insights
- Enzyme Inhibition vs. Cross-Linking: GW273629 and BSOCOES exemplify sulfones’ versatility. While GW273629 binds iNOS competitively via amidine-arginine interactions , BSOCOES forms stable amide bonds with lysine residues .
- Sulfone Stability : Overoxidation of sulfides to sulfones (e.g., thioanisole → methyl phenyl sulfone in ) highlights sulfones’ stability under oxidative conditions, a trait exploited in BSOCOES’s design .
- Solubility Trade-offs : BSOCOES’s membrane permeability relies on its lipophilicity, whereas sulfonated anilines prioritize water solubility for dye applications .
Biological Activity
Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone (BSSE) is a chemical compound with significant applications in biochemistry and molecular biology, particularly as a crosslinking agent. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Information:
- Molecular Formula: C14H16N2O18S3
- Molecular Weight: 596.48 g/mol
- CAS Number: 161011-72-9
BSSE features reactive succinimidooxycarbonyloxy groups that enable it to form covalent bonds with nucleophilic sites on proteins and peptides, facilitating the stabilization of protein complexes and the study of protein-protein interactions.
The primary mechanism of action for BSSE involves the formation of covalent bonds between its reactive groups and nucleophilic amino acid side chains (e.g., lysine, cysteine) in proteins. This crosslinking stabilizes protein structures and allows for the investigation of complex biological processes such as enzyme activity and protein folding.
Biological Applications
BSSE has diverse applications in biological research:
- Protein Crosslinking: Used to stabilize protein complexes for structural analysis.
- Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other proteins, enhancing assay sensitivity.
- Therapeutic Development: Assists in the formulation of drug delivery systems by stabilizing therapeutic proteins.
Research Findings
Several studies have highlighted the efficacy of BSSE in various biological contexts:
-
Protein Interaction Studies:
- BSSE has been employed to elucidate interactions between enzymes and substrates, allowing researchers to map functional sites on proteins.
-
Diagnostic Assays:
- Its ability to form stable conjugates has been utilized in developing immunoassays, improving detection limits for biomarkers.
-
Enzyme Stabilization:
- Research indicates that BSSE can enhance the stability of enzymes under harsh conditions, making it valuable for industrial applications.
Case Study 1: Crosslinking in Enzyme Studies
A study investigated the use of BSSE to crosslink a specific enzyme with its substrate. The results demonstrated a significant increase in enzyme stability and activity retention over time compared to controls without crosslinking. This highlights BSSE's potential in enzyme engineering.
Case Study 2: Development of Immunoassays
In another study, BSSE was utilized to create a novel immunoassay platform. The conjugation of antibodies with BSSE resulted in enhanced signal intensity and specificity, demonstrating its effectiveness in diagnostic applications.
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C14H16N2O18S3 | High stability due to sulphone groups |
| Bis[2-(succinimidooxycarbonyloxy)ethyl]sulphone | C12H14N2O10S | Lacks sulphone stability |
| Bis[2-(succinimidooxycarbonyloxy)ethyl]amine | C10H14N2O6 | Less reactive than BSSE |
Q & A
Q. What are the key physicochemical properties of BSOCOES that influence experimental design?
BSOCOES has a molecular weight of 436.35 g/mol, a spacer arm length of 13 Å, and reactivity toward primary amines (e.g., lysine residues). It is membrane-permeable but not water-soluble, requiring dissolution in organic solvents like DMSO. Its cleavability under basic conditions allows reversible crosslinking . These properties dictate protocols for solubility, reaction pH (7–9), and post-reaction quenching (e.g., amine-containing buffers).
Q. What safety protocols are recommended for handling BSOCOES in laboratory settings?
Follow general sulfone-handling guidelines: use PPE (gloves, lab coat, eye protection), work in a fume hood, and avoid inhalation or skin contact. Waste disposal should comply with institutional policies for reactive organic compounds. Stability data suggest storage at -20°C in anhydrous conditions to prevent hydrolysis .
Q. How should BSOCOES be reconstituted for optimal reactivity in crosslinking experiments?
Dissolve BSOCOES in anhydrous DMSO to a stock concentration of 10–50 mM. Avoid aqueous buffers during initial dissolution to prevent premature hydrolysis. For reaction setups, dilute the stock into a buffered system (e.g., PBS, pH 8.0) immediately before use to maintain NHS ester reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized when using BSOCOES for protein-protein interaction studies in heterogeneous systems?
Key variables include:
- pH : Maintain 7.5–8.5 to balance NHS ester reactivity and protein stability.
- Temperature : Room temperature (20–25°C) minimizes nonspecific aggregation.
- Concentration : Titrate BSOCOES (0.1–5 mM) to balance crosslinking efficiency and overmodification. Validate using SDS-PAGE, Western blotting, or mass spectrometry to confirm target specificity. Include negative controls (e.g., omission of BSOCOES) to distinguish specific interactions .
Q. What methodologies are recommended for assessing the environmental fate of BSOCOES in laboratory waste streams?
Apply frameworks from environmental chemistry studies (e.g., Project INCHEMBIOL):
- Degradation analysis : Use HPLC or LC-MS to monitor hydrolysis products under varying pH/temperature.
- Biotic transformation : Incubate with microbial consortia and analyze metabolites.
- Adsorption studies : Test binding to model environmental matrices (e.g., activated carbon). Document findings per guidelines for chemical risk assessment .
Q. How can researchers resolve contradictions in reported crosslinking efficiencies of BSOCOES across studies?
Systematically evaluate:
- Protein accessibility : Use membrane-permeabilizing agents if targeting intracellular proteins.
- Reaction time : Optimize between 30 minutes and 2 hours to avoid overcrosslinking.
- Analytical methods : Compare SDS-PAGE vs. size-exclusion chromatography for detecting low-abundance crosslinks. Replicate experiments with standardized protocols (e.g., buffer composition, molar ratios) to minimize variability .
Q. How does the 13 Å spacer arm of BSOCOES impact its utility in structural biology studies?
The spacer length determines the proximity of crosslinked residues. For FRET or crystallography:
- Validate distance constraints using computational modeling (e.g., PyMOL).
- Compare with shorter/longer crosslinkers to confirm spatial arrangements. The 13 Å arm is suitable for studying large protein complexes or flexible domains .
Q. What experimental approaches are used to assess the long-term stability of BSOCOES under different storage conditions?
- Stability assay : Aliquot BSOCOES and store at -20°C, 4°C, and room temperature.
- Analysis : Test reactivity monthly via amine-quenching assays (e.g., reaction with glycine, monitored by UV-Vis at 260 nm).
- Degradation markers : Use LC-MS to detect hydrolysis products (e.g., succinimide derivatives) .
Q. How can researchers validate the specificity of BSOCOES-mediated crosslinks in complex biological samples?
- Immunoprecipitation : Enrich crosslinked complexes and identify partners via mass spectrometry.
- Competition assays : Pre-treat samples with soluble amines (e.g., Tris) to block nonspecific reactions.
- Mutagenesis : Modify lysine residues in target proteins and assess crosslinking reduction .
Q. What statistical methods are appropriate for analyzing dose-response data in BSOCOES crosslinking experiments?
- Nonlinear regression : Fit data to a sigmoidal model to determine EC50 values.
- ANOVA : Compare crosslinking efficiencies across experimental groups (e.g., wild-type vs. mutant proteins).
- Error analysis : Report standard deviations from triplicate experiments to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
